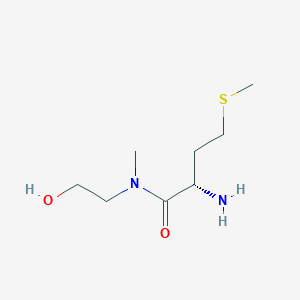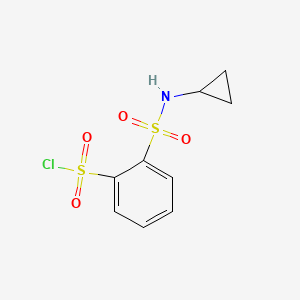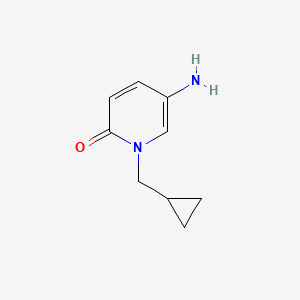
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mass Spectral Analysis
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide's behavior under mass spectral analysis can be inferred from studies on similar compounds. For instance, 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide exhibits characteristic mass spectral behavior, including cleavage of acylamino substituents and hydroxyl radical elimination. Insights into this elimination process have been expanded through further analysis of 2-[acyl(alkyl)amino]oxazoles and the use of deuterium-labeled compounds (Mallen, Cort, & Cockerill, 1979).
Synthesis and Application in Peptide Building Blocks
The compound's structure suggests its potential in the synthesis of complex organic molecules. For example, the synthesis of 1,2,4-dithiazolidine-3,5-diones, known as dithiasuccinoyl (Dts)-amines, is significant for their use as amino protecting groups in peptide, glycopeptide, and PNA syntheses. They are also valuable as masked isocyanates and sulfurization reagents for trivalent phosphorus (Barany, Hammer, Merrifield, & Bárány, 2005).
Protected 1,2-Amino Alcohol Synthesis
Protected 1,2-amino alcohols are crucial intermediates in organic synthesis, and (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide could potentially serve as a precursor in such syntheses. tert-Butanesulfinyl aldimines and ketimines, bearing alpha-benzyloxy or alpha-silyloxy substituents, have been used to synthesize protected 1,2-amino alcohols with high yields and diastereoselectivities, showcasing the compound's potential versatility in synthetic organic chemistry (Tang, Volkman, & Ellman, 2001).
Desalination Study and Membrane Technology
The compound's chemical structure may lend it useful in the development of advanced materials, such as in the synthesis of novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version (mPASB). These polymers have been used in the creation of composite membranes via the Diffusion Induced Phase Separation (DIPS) method, demonstrating significant potential in desalination technologies and membrane science (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-10(4-5-11)8(12)7(9)3-6-13-2/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVAJLXFLNNGD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)

![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)







amine](/img/structure/B1526435.png)

